(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone
Description
The compound “(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone” (CAS: 1171153-65-3) is a piperazine-based derivative featuring a 4-fluorophenyl methanone group and a 4-cyclopropylthiazole substituent. Its molecular formula is C₁₉H₂₁FN₄OS, with a molecular weight of approximately 372.45 g/mol. The compound’s structure combines a piperazine core with a thiazole ring (a sulfur- and nitrogen-containing heterocycle) and a fluorinated aromatic moiety, which may enhance its pharmacokinetic properties, such as metabolic stability and lipophilicity .
Properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-15-5-3-14(4-6-15)18(23)22-9-7-21(8-10-22)11-17-20-16(12-24-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVPDOHTKCFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the cyclization of thiourea derivatives with α-bromo ketones. The piperazine ring can be introduced through nucleophilic substitution reactions, and the fluorophenyl group can be added via electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can be performed with nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Piperazine derivatives.
Substitution: : Substituted fluorophenyl derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases involving thiazole or piperazine derivatives.
Industry: : It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The thiazole and piperazine rings can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related piperazine derivatives, focusing on molecular features and available
Key Observations:
Fluorination: Fluorine atoms in the 4-fluorophenyl group enhance electronic effects and metabolic stability, a feature shared with analogs like (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone .
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~372 g/mol) compared to Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone (~277 g/mol) suggests increased complexity, which may impact solubility and bioavailability .
Biological Activity
The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings, including data tables and case studies.
Structural Characteristics
This compound features a complex structure comprising:
- Piperazine ring : A common motif in pharmacology, known for its diverse biological activities.
- Thiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
- Fluorophenyl group : Enhances lipophilicity and bioactivity.
The molecular formula of the compound is , and its molecular weight is approximately 342.46 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily due to its structural components. Key areas of investigation include:
- Antimicrobial Activity : The thiazole ring is known for its potential against bacterial and fungal strains.
- Anti-inflammatory Properties : The piperazine structure may interact with inflammatory pathways, reducing cytokine production.
- CNS Activity : Given its piperazine component, it may influence neurotransmitter systems, particularly in the context of anxiety and depression.
Synthesis Methods
Synthesis typically involves multi-step organic reactions. Common methods include:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the thiazole moiety via nucleophilic substitution.
- Coupling with the fluorophenyl group to yield the final product.
These steps require careful optimization to achieve high yields and purity.
Case Studies
-
Antimicrobial Studies : A study evaluated the compound's efficacy against various pathogens, showing promising results against Staphylococcus aureus and Escherichia coli.
- In vitro results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
-
Anti-inflammatory Mechanism : Research on animal models indicated that the compound significantly reduced paw edema induced by carrageenan, suggesting potential as an anti-inflammatory agent.
- Cytokine analysis revealed decreased levels of TNF-alpha and IL-6 in treated subjects compared to controls.
Data Tables
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | MIC Assay | MIC = 32 µg/mL (S. aureus) |
| Anti-inflammatory | Paw Edema Model | Reduction in edema by 50% at 100 mg/kg |
| CNS Activity | Behavioral Tests | Anxiolytic effects observed at doses of 10 mg/kg |
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques such as:
- Molecular docking studies
- Surface plasmon resonance
These methods help determine binding affinities to specific receptors or enzymes, providing insights into potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of coupling agents and reaction conditions. For analogous piperazine-based methanones, triethylamine is often used as a base to facilitate nucleophilic substitution between intermediates like nitrobenzoyl chloride and substituted piperazines . Reduction steps (e.g., using SnCl₂) must be monitored via TLC or HPLC to minimize side products. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity fractions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and cyclopropyl-thiazole integration. For example, downfield shifts in aromatic protons (δ 7.2–8.1 ppm) and coupling constants (e.g., J = 8.4 Hz for fluorophenyl groups) validate electronic environments . Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) further corroborate molecular composition. Crystallographic studies (e.g., monoclinic systems with space group P2₁/c) provide definitive structural confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar piperazine derivatives emphasize using nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure . Emergency measures include immediate rinsing with water for 15 minutes upon contact and activated charcoal ingestion for accidental ingestion. Waste disposal must comply with local regulations for halogenated/organonitrogen compounds .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
- Methodological Answer : Long-term environmental studies should follow split-plot designs (e.g., randomized blocks with temporal subplots) to assess abiotic/biotic degradation across compartments . Key parameters include hydrolysis rates (pH 5–9), photolysis under UV light, and soil adsorption coefficients (Koc). High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) quantifies trace residues in water/soil .
Q. What in vitro strategies are suitable for assessing the biological activity of this compound?
- Methodological Answer : Cell-based assays (e.g., receptor binding or enzyme inhibition) require dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle). For piperazine derivatives, fluorometric assays (e.g., FLIPR for calcium flux) or radioligand displacement (using ³H-labeled competitors) are effective . Data normalization to reference compounds (e.g., EC₅₀/IC₅₀ values) ensures reproducibility.
Q. How can crystallographic data resolve structural ambiguities in this compound’s derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsion angles critical for confirming stereochemistry. For example, monoclinic systems with unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) validate spatial arrangements of cyclopropyl-thiazole and fluorophenyl moieties . Density functional theory (DFT) calculations further correlate experimental data with electronic properties.
Q. What statistical approaches address contradictions in bioactivity data across studies?
- Methodological Answer : Meta-analysis using mixed-effects models accounts for inter-study variability (e.g., assay conditions, cell lines). Sensitivity analysis identifies outliers, while hierarchical clustering groups compounds by structural/activity profiles. For dose-response inconsistencies, bootstrap resampling calculates 95% confidence intervals for EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
